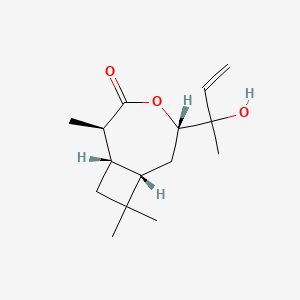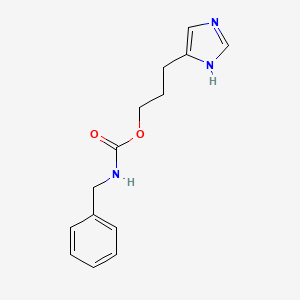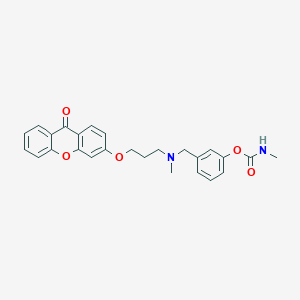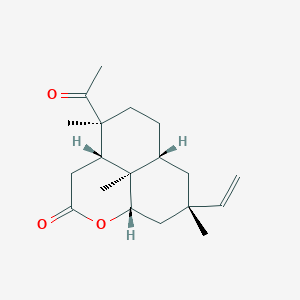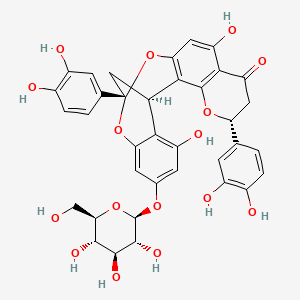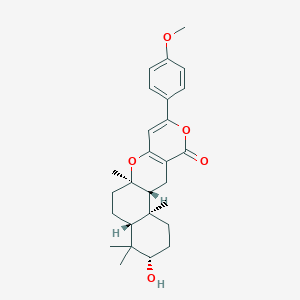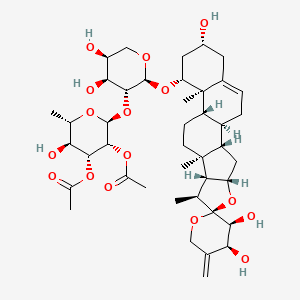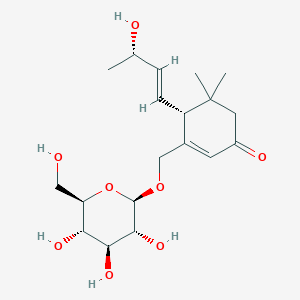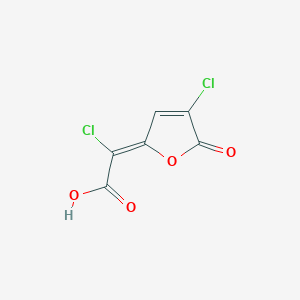
2,5-Dichloro-carboxymethylenebut-2-en-4-olide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-carboxymethylenebut-2-en-4-olide is a butenolide.
Applications De Recherche Scientifique
Biodegradation and Environmental Chemistry
- Degradation by Bacteria : Strains of Pseudomonas sp. and Alcaligenes eutrophus have been shown to degrade chlorinated aromatic compounds, forming intermediates like 2-chloro-4-carboxymethylenebut-2-en-4-olide and its isomers (Schwein et al., 1988); (Pieper et al., 1991).
- Conversion by Chloromuconate Cycloisomerases : Certain enzymes like chloromuconate cycloisomerases have been found to convert compounds to trans-dienelactone, which includes trans-4-carboxymethylenebut-2-en-4-olide, demonstrating the role of these enzymes in chloride elimination (Vollmer & Schlömann, 1995).
Chemical Synthesis and Structure
- RuCl3-Catalyzed Oxidation : In chemical synthesis, compounds like 3-N-Substituted 5-(1Z-carboxymethylene)-2-chloro-4,4-dimethoxycyclopent-2-en-1-ones have been prepared from corresponding allenyl compounds using RuCl3−NaIO4, indicating the versatility of these compounds in synthetic chemistry (Akbutina et al., 1997).
- Molecular and Crystal Structure : The molecular and crystal structure of similar compounds, such as 5Z-carboxymethylene-2-chloro-4,4-dimethoxy-3-N,N-dimethylaminocyclopent-2-en-1-one, has been studied, showing the potential for detailed structural analysis in this chemical family (Chertanova et al., 1997).
Metabolic Pathways in Organisms
- Degradation and Metabolism in Yeasts and Bacteria : The yeast Candida maltosa and bacteria like Pseudomonas Stutzeri have shown the ability to degrade chlorophenols and chlorobenzenes, forming intermediates like 4-carboxymethylenebut-2-en-4-olide, which is significant for understanding biodegradation pathways in these organisms (Polnisch et al., 2004); (Han-chang, 2007).
Environmental Impact and Health Risks
- Chlorinated Ethylenes Risk Evaluation : Studies on chlorinated ethylenes, related to the structural family of 2,5-Dichloro-carboxymethylenebut-2-en-4-olide, have been conducted to evaluate their impact on human health, highlighting the importance of understanding the environmental and health implications of such compounds (Green, 1990).
Propriétés
Formule moléculaire |
C6H2Cl2O4 |
|---|---|
Poids moléculaire |
208.98 g/mol |
Nom IUPAC |
(2E)-2-chloro-2-(4-chloro-5-oxofuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C6H2Cl2O4/c7-2-1-3(12-6(2)11)4(8)5(9)10/h1H,(H,9,10)/b4-3+ |
Clé InChI |
XJQKWSUIZRECMR-ONEGZZNKSA-N |
SMILES isomérique |
C\1=C(C(=O)O/C1=C(\C(=O)O)/Cl)Cl |
SMILES canonique |
C1=C(C(=O)OC1=C(C(=O)O)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



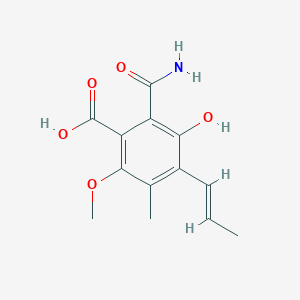
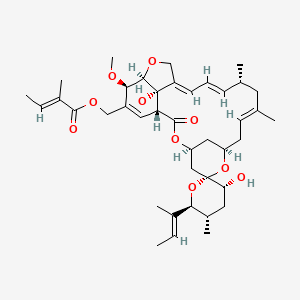
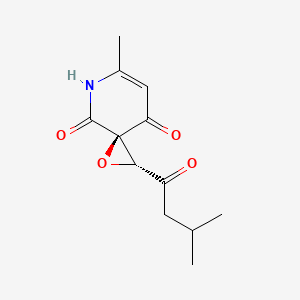
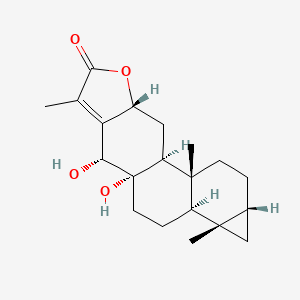
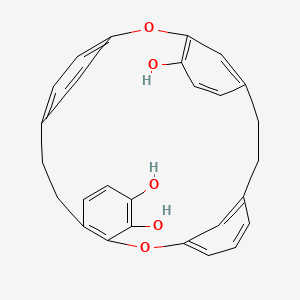
![4-O-[2-(4-methoxy-4-oxobutanoyl)oxy-3-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethoxycarbonyloxy]propyl] 1-O-methyl butanedioate](/img/structure/B1248313.png)
